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Ala-ile

Cat. No.: B3257903
CAS No.: 29727-65-9
M. Wt: 202.25 g/mol
InChI Key: ZSOICJZJSRWNHX-ACZMJKKPSA-N
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Description

Overview of Dipeptides in Chemical Biology

Dipeptides represent the simplest form of peptides, consisting of two amino acid residues joined by a single peptide bond. cnr.it They are integral to chemical biology for several key reasons. Dipeptides serve as the fundamental building blocks for larger peptide chains and proteins. cnr.itnumberanalytics.com Beyond their structural role, dipeptides can possess distinct biological activities and participate in various physiological processes. numberanalytics.com Examples of biological roles include potential involvement in neurotransmission, antioxidant activity, and cell signaling. numberanalytics.com Some dipeptides exhibit higher water solubility compared to their constituent amino acids, a property that can be exploited in applications such as nutritional infusions. wikipedia.org Dipeptides are naturally produced through the enzymatic hydrolysis of polypeptides by dipeptidyl peptidases, and they can also be synthesized through chemical or enzymatic methods. wikipedia.org Cyclic dipeptides, also known as diketopiperazines, form another class of dipeptides characterized by a ring structure, exhibiting diverse structural and functional properties. cnr.itnih.gov

Historical Context of Alanine-Isoleucine Studies

The study of peptides has a history dating back to the early 20th century, with pioneering work by chemists like Emil Fischer contributing significantly to the understanding of peptide structure and synthesis. numberanalytics.com While the broad history of peptide chemistry provides a foundation, specific historical research focused exclusively on Ala-Ile is less extensively documented in general overviews. More recent studies have investigated this compound in comparison to other dipeptides, such as Ala-Ala, Ile-Ile, and Phe-Phe, particularly in the context of their self-assembly properties. researchgate.netcyi.ac.cyacs.orgacs.org These comparative studies offer insights into the historical progression of understanding how the specific amino acid sequence influences dipeptide behavior.

Contemporary Research Paradigms for this compound

Contemporary research on this compound explores its chemical and physical properties, with a notable focus on its behavior in different environments. A significant area of current investigation involves the structural and conformational properties of this compound, particularly its self-assembly in various solvents like water and methanol (B129727). cyi.ac.cyacs.orgacs.org Researchers utilize techniques such as molecular dynamics simulations and scanning electron microscopy to study these phenomena. cyi.ac.cyacs.org Comparative studies continue to be a relevant paradigm, assessing this compound's self-assembly propensity relative to other dipeptides to understand the impact of amino acid composition on supramolecular structure formation. researchgate.netcyi.ac.cyacs.org

Beyond self-assembly, this compound is studied in the context of biological transport systems. Research on bacteria like Helicobacter pylori has examined the utilization of this compound as a source of isoleucine, revealing the involvement of specific dipeptide transporter systems in its uptake. nih.gov Furthermore, this compound has been identified and quantified in protein hydrolysates derived from natural sources, such as green tea grounds. jst.go.jp This highlights its presence as a constituent dipeptide in complex biological mixtures and its potential relevance in nutritional or functional food research, although specific biological activities of the isolated this compound dipeptide require further dedicated investigation.

Table 1: Basic Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₃PubChem nih.gov
Molecular Weight202.25 g/mol PubChem nih.gov
Physical DescriptionSolidPubChem nih.gov
XLogP3-2.6PubChem nih.gov
IUPAC Name(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acidPubChem nih.gov
InChIKeyZSOICJZJSRWNHX-ACZMJKKPSA-NPubChem nih.gov
CAS Number29727-65-9PubChem nih.gov

Detailed Research Findings

Research into this compound has provided detailed findings regarding its behavior and interactions. Studies employing molecular dynamics simulations and experimental techniques have shown that this compound exhibits notable water solubility, reported to be up to 0.05 g/cm³ in water. cyi.ac.cyacs.org These studies indicate a tendency for this compound dipeptides to self-assemble in aqueous solutions, supported by analyses of potential of mean force and pair radial distribution functions from simulations. cyi.ac.cyacs.org Upon the evaporation of aqueous solutions, this compound has been observed to form organized structures, specifically bundles of hollow tubes with diameters in the microscale range. acs.org The self-assembly behavior of this compound is influenced by the solvent, with different structures observed in organic solvents like methanol compared to water. cyi.ac.cyacs.org Comparative studies have ranked the self-assembly propensity of this compound in aqueous solutions as stronger than dialanine (Ala-Ala) and isoleucine-isoleucine (Ile-Ile), but less pronounced than diphenylalanine (Phe-Phe). researchgate.netcyi.ac.cyacs.org When chemically modified by coupling with chromophores, this compound has been shown to form spherical assemblies under specific solvent conditions. rsc.org

In the context of biological transport, studies on Helicobacter pylori have demonstrated that the uptake and utilization of this compound as a source of isoleucine are dependent on specific dipeptide transporter systems, such as DppA. nih.gov Mutants lacking functional DppA showed significantly reduced growth when this compound was the sole available source of isoleucine, highlighting the role of these transporters in facilitating this compound entry into the cell. nih.gov Furthermore, analytical techniques like LC-MS have confirmed the presence and allowed for the quantification of this compound (and its isomer Ile-Ala) in complex biological matrices, such as hydrolysates derived from green tea grounds. jst.go.jp While the isomer Ile-Ala has been investigated for potential bioactivities like DPP-IV inhibition, research specifically on the biological activities of the this compound dipeptide itself is an area of ongoing exploration. jst.go.jpfrontiersin.org

Table 2: Comparative Self-Assembly Propensity in Aqueous Solution

DipeptideRelative Self-Assembly Propensity (Aqueous)Source
Phe-PheStrongest researchgate.netcyi.ac.cyacs.org
This compoundStronger than Ala-Ala and Ile-Ile researchgate.netcyi.ac.cyacs.org
Ala-AlaWeaker than this compound and Phe-Phe researchgate.netcyi.ac.cyacs.org
Ile-IleWeakest among the compared dipeptides researchgate.netcyi.ac.cyacs.org
H. pylori StrainSole Isoleucine SourceRelative Growth Yield (vs Wild Type)Relevant Transporter System(s)Source
Wild TypeThis compound~100%Dpp system, Opp system nih.gov
dppA mutantThis compound<15%DppA (impaired) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B3257903 Ala-ile CAS No. 29727-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOICJZJSRWNHX-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29727-65-9
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatization Strategies for Ala Ile

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis, introduced by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support. libretexts.orgopenstax.orglibretexts.org This allows for the use of excess reagents to drive reactions to completion and simplifies purification through filtration and washing steps. libretexts.orglibretexts.orglsu.edu

Fmoc-Based Protocols for Ala-Ile and Analogues

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used Nα-amino protecting group in SPPS. libretexts.orgnih.govbachem.com The Fmoc group is removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF). nih.govbachem.com This orthogonal deprotection scheme is often preferred for the synthesis of acid-sensitive peptides. nih.govbachem.comcsic.es While direct examples of Fmoc-based synthesis specifically for the this compound dipeptide are not extensively detailed in the search results, Fmoc-based SPPS is a standard method for assembling peptide chains containing alanine (B10760859) and isoleucine residues. nih.govbachem.com Studies on microwave-assisted SPPS have shown the application of Fmoc-Ala-Ile-NH₂ synthesis using PyBOP-mediated couplings, demonstrating the feasibility of this approach for dipeptide synthesis. researchgate.net Fmoc-based protocols are also utilized for the synthesis of longer peptides containing this compound sequences, such as fragments of acyl carrier protein (ACP). luxembourg-bio.compeptide.com

Merrifield Method Adaptations for Dipeptide Synthesis

The original Merrifield method utilized the tert-butyloxycarbonyl (Boc) group for Nα-amino protection and a polystyrene resin with a chloromethyl group. libretexts.orgopenstax.orgpressbooks.pub The C-terminal amino acid is attached to the resin via an ester bond. libretexts.orgopenstax.org While the Boc strategy requires strong acidic conditions (e.g., anhydrous HF) for final cleavage, which can be challenging, it was foundational to SPPS. libretexts.orgmasterorganicchemistry.com Adaptations of the Merrifield method for dipeptide synthesis would involve attaching isoleucine (as the C-terminal residue) to the resin and then coupling Boc-protected alanine. Although the Fmoc strategy is now more prevalent for routine synthesis due to milder deprotection conditions, the principles established by the Merrifield method are fundamental to all SPPS. libretexts.orgbachem.comcsic.es Boc-based SPPS has been used for the synthesis of peptides containing this compound sequences, such as a phospholamban fragment. nih.gov

Optimization of Coupling Reagents and Protecting Group Chemistries

Efficient peptide bond formation in SPPS relies heavily on the choice of coupling reagents and protecting group strategies. Coupling reagents activate the carboxyl group of the incoming amino acid, allowing it to react with the free amino group on the resin-bound peptide chain. bachem.commdpi.com Various coupling reagents have been developed to maximize coupling efficiency and minimize side reactions like racemization. bachem.comluxembourg-bio.commdpi.com

Common coupling reagents include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt to suppress racemization, as well as phosphonium (B103445) and aminium salts (e.g., HATU, HBTU, TBTU, PyBOP). bachem.comluxembourg-bio.commdpi.comgoogle.comuniurb.it Studies comparing coupling reagents in the synthesis of peptides containing this compound sequences, such as fragments of ACP, have shown that aminium salts like TCTU and HCTU can be highly efficient. luxembourg-bio.com The use of different coupling reagents, including DIC/HOAt, HATU, and BTC systems, has been explored to optimize coupling conditions, particularly for challenging couplings. mdpi.com Microwave-assisted synthesis has also been shown to allow for rapid coupling with various reagents while minimizing racemization. researchgate.net

Protecting groups are crucial for blocking reactive side chains of amino acids during synthesis. For Fmoc-based SPPS, tert-butyl (tBu) and trityl (Trt) based protecting groups are commonly used for side chains and are removed concurrently with cleavage from the resin using acidic conditions, typically trifluoroacetic acid (TFA). nih.govthermofisher.com The selection of appropriate protecting groups and cleavage cocktails is dependent on the amino acid composition of the peptide. thermofisher.com

Peptides containing hydrophobic amino acids like alanine and isoleucine can be prone to aggregation during SPPS, which can hinder synthesis efficiency. csic.essigmaaldrich.com Strategies to overcome aggregation include the use of specific resins like PEG-PS, optimized solvent systems, and additives such as chaotropic salts or detergents. csic.essigmaaldrich.com Incorporating pseudoproline dipeptides or Dmb/Hmb protected derivatives can also disrupt aggregation and improve synthesis of difficult sequences. sigmaaldrich.comsigmaaldrich.com

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in a homogeneous liquid phase. bachem.commasterorganicchemistry.com While more labor-intensive for longer peptides due to the need for isolation and purification of intermediates, it can be advantageous for the synthesis of shorter peptides or for the preparation of peptide fragments for convergent strategies. bachem.comelte.hu

Polycondensation for Sequential this compound Containing Polypeptides

Polycondensation is a method that can be used to synthesize sequential polypeptides containing repeating units of amino acids or peptides. This approach involves the polymerization of activated amino acid or peptide monomers. Sequential co-polypeptides containing L-isoleucine and L-alanine, such as (this compound-Ala)n, have been synthesized by the polycondensation of peptide N-hydroxysuccinimide (ONSu) esters. psu.edursc.org The tripeptide ONSu esters were prepared using conventional stepwise peptide synthesis methods. psu.edursc.org Polycondensation was initiated by the addition of triethylamine (B128534) to a concentrated solution of the peptide ONSu esters. psu.edu This method has been used to create polypeptides with defined repeating sequences, allowing for studies on their structural properties. psu.edursc.org

Mixed Anhydride (B1165640) Methods in Peptide Fragment Condensation

The mixed anhydride method is a classical solution-phase technique for peptide bond formation. bachem.comalchemyst.co.uk It involves reacting a protected amino acid or peptide with an alkyl chloroformate or other activating agent to form a mixed anhydride, which is then reacted with the amino component. bachem.comalchemyst.co.uk This method can be used for fragment condensation, where pre-synthesized peptide fragments are coupled together. elte.huacs.org While the mixed anhydride method can be effective, there is a potential risk of racemization, particularly when activating protected peptide fragments. alchemyst.co.uksci-hub.se However, techniques exist to minimize this, such as careful control of temperature and reaction time, and the use of specific additives or activating agents. alchemyst.co.ukekb.eg The mixed anhydride method has been employed in solution-phase synthesis, including for the preparation of peptide fragments. acs.org

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis and biocatalytic approaches offer attractive routes for peptide synthesis, leveraging the high efficiency and selectivity of enzymes. Proteases, traditionally known for peptide hydrolysis, can be employed for peptide bond formation in controlled environments, often in organic solvents with low water content to shift the equilibrium towards synthesis researchgate.net.

Specific enzymes have been explored for their ability to catalyze peptide synthesis. For instance, L-amino acid ligase from Pseudomonas syringae (TabS) has demonstrated the ability to synthesize various functional peptides with high selectivity nih.gov. While the direct synthesis of this compound using TabS is not explicitly mentioned, the enzyme's capacity to synthesize dipeptides like Leu-Ile suggests potential applicability to other aliphatic dipeptides nih.gov. Another enzyme, YwfE, also exhibits specificity at both the N and C termini, preferably accepting amino acids with small residues at the N-terminus and bulky residues at the C-terminus, a characteristic relevant to this compound synthesis nih.gov.

Enzymatic coupling in the presence of a ligase has been explored for synthesizing larger peptides containing specific sequences. A method for synthesizing peptides, including those with the sequence His-X-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Y-Glu-Phe-Ile-Ala-Trp-Leu-Val-Z-Gly-Arg-Gly, utilizes enzymatic coupling of peptide fragments with a ligase, such as a subtilisin variant or homologue google.com. This highlights the potential for incorporating this compound enzymatically into longer peptide chains as part of a fragment condensation strategy google.com.

Biocatalytic methods are also being developed for the synthesis of various organic molecules, including chiral amino acids and their derivatives, which could potentially serve as building blocks for this compound or its modified forms mdpi.comrsc.orgfindaphd.com. While direct biocatalytic synthesis of this compound was not prominently featured in the search results, the broader advancements in enzymatic peptide synthesis and biocatalysis suggest a growing potential for such approaches in the future.

Design and Synthesis of this compound Derivatives and Modified Analogues

The design and synthesis of derivatives and modified analogues of this compound are crucial for exploring its properties and potential applications. This involves protecting functional groups, modifying side chains or the peptide backbone, and incorporating the dipeptide into larger structures like sequential copolymers.

N-Terminal Protected Dipeptide Precursors (e.g., Z-Ala-Ile-OH)

N-terminal protection is a common strategy in peptide synthesis to control the direction of peptide chain elongation. The benzyloxycarbonyl (Z) group is a frequently used N-terminal protecting group. Z-Ala-Ile-OH is a protected dipeptide precursor that has been synthesized and utilized in subsequent reactions.

One method for synthesizing Z-Ala-Ile-OH involves the use of aspartic acid and aspartate semialdehyde, although the specific reaction details for forming the this compound bond with a Z group were not fully elaborated in the provided context biosynth.com. However, the use of Z-Ala-Ile-OH in coupling reactions with other molecules, such as TPP-NH2 (a porphyrin derivative), has been demonstrated rsc.org. This synthesis typically involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) in a solvent like dichloromethane (B109758) (DCM) at controlled temperatures rsc.org.

Another common N-terminal protecting group is the tert-butyloxycarbonyl (Boc) group. Boc-Ala-Ile-OH has also been synthesized, for example, by the N-protection of commercially available this compound-OH with Boc₂O in the presence of NaHCO₃ rsc.org. This Boc-protected dipeptide has similarly been used in coupling reactions, such as with TPP-NH₂ and BDP-NH₂ (a BODIPY derivative), employing DCC/HOBt coupling reagents rsc.orgrsc.org.

The synthesis of α-N-protected dipeptide acids, including those potentially containing this compound, can be achieved by reacting the mixed anhydride of an α-N-protected amino acid with a free amino acid. The combination of tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) and dimethyl sulfoxide (B87167) (DMSO) has been found effective for this purpose, overcoming the low solubility of amino acids in organic solvents and allowing for rapid, epimerization-free condensation nih.gov.

These N-protected this compound precursors serve as valuable building blocks for the synthesis of more complex peptides and conjugates.

Preparation of Derivatives with Modified Side Chains or Backbones

Modifying the side chains or backbone of peptides can significantly alter their properties, including conformation, solubility, aggregation behavior, and biological activity rsc.org. While specific examples of this compound derivatives with modified side chains were not detailed, general strategies for peptide modification are applicable.

Side chain modifications can involve introducing functional groups through techniques like click chemistry or olefin metathesis using residues with appropriate tags (e.g., azido, propargyl, alkenyl units) rsc.org. Enzymes can also be employed to transform specific residues or recognize sequences for modification rsc.org.

Backbone modifications, though less common than side chain modifications, can profoundly impact peptide properties rsc.org. Strategies include the use of secondary amino acid surrogates, such as those derived from proline or N-alkylamino acids, which can disrupt secondary structure formation during synthesis and improve solubility and purity sigmaaldrich.com. The N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2-acetoxy-4-methoxybenzyl) (AcHmb) groups are examples of protecting groups used for backbone amide protection sigmaaldrich.comlsu.edu.

The incorporation of non-proteinogenic amino acids or the modification of existing residues within a peptide sequence containing this compound can lead to novel derivatives with tailored characteristics. For example, studies on peptide nucleic acids (PNAs) have shown that incorporating different amino acid side chains, including alanine and isoleucine, at the γ-backbone position can influence conformation and hybridization properties nih.gov.

The synthesis of peptides containing modified backbones or side chains often utilizes solid-phase synthesis techniques, where amino acids or protected dipeptide units are sequentially added to a solid support lsu.edu. Solution-phase methods, sometimes enhanced by techniques like microwave heating, are also employed for dipeptide synthesis and the preparation of protected intermediates mdpi.com.

Synthesis of Sequential Copolymers Incorporating this compound

Sequential copolymers are polymers with a defined, repeating sequence of different monomer units. Incorporating dipeptides like this compound into sequential copolymers allows for the creation of novel materials with predictable structures and properties.

Sequential co-polypeptides containing L-isoleucine and L-alanine have been synthesized. Examples include (this compound-Ala)n, (Ala-Ala-Ile-Ala)n, and (this compound-Ile-Ala)n. These copolymers were prepared by the polycondensation of peptide active N-hydroxysuccinimide (ONSu) esters having the corresponding amino acid sequences psu.edu. The synthesis of these peptide ONSu esters often involves protecting groups like the 2-nitrophenylsulphenyl (Nps) group and coupling reagents such as DCC psu.edu.

The synthesis of sequential polypeptides allows for the investigation of the conformational preferences of incorporated amino acids within a polymer chain. For instance, studies on sequential co-polypeptides containing L-isoleucine and L-methionine or L-alanine were conducted to assign far-infrared bands characteristic of isoleucyl residues in α-helical conformations psu.edu. While isoleucine itself tends to form β-structures in homopolypeptides due to steric hindrance, it can be incorporated into the α-helices of proteins and co-polypeptides psu.edu.

The synthesis of sequential copolymers incorporating dipeptides like this compound contributes to the understanding of how amino acid sequence influences polymer structure and properties, with potential applications in material science and biomimetic systems.

Advanced Structural and Conformational Investigations of Ala Ile

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing insights at an atomic level. d-nb.info For a small peptide like Ala-Ile, NMR can reveal detailed information about its conformational preferences and flexibility.

Solution-State NMR for Conformational Dynamics

Solution-state NMR is instrumental in characterizing the dynamic nature of peptides like this compound in a near-physiological environment. Techniques such as the analysis of nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts provide data on the relative populations of different conformers. copernicus.org For this compound, this involves monitoring the spatial proximity of protons, the dihedral angles of the peptide backbone and side chains, and the local electronic environment of each nucleus.

By comparing experimental NMR parameters with those computed for various possible conformations, researchers can identify the most populated conformational states. d-nb.info For instance, NOE data can establish through-space distances between specific protons, helping to define the relative orientation of the alanine (B10760859) and isoleucine side chains. J-coupling constants, particularly those between amide protons and alpha-carbons (³J(HN,Hα)), are sensitive to the backbone dihedral angle φ, providing critical information about the peptide backbone's conformation. The conformational exchange dynamics, such as the rotation around single bonds, can also be studied, revealing the energy barriers between different rotational isomers. copernicus.org

Table 1: Representative NMR Parameters for Conformational Analysis of a Dipeptide like this compound
NMR ParameterInformation GainedTypical Application to this compound
Nuclear Overhauser Effect (NOE)Interproton distances (through-space)Determining proximity between Ala and Ile side-chain protons.
J-Coupling Constants (e.g., ³J(HN,Hα))Dihedral angles (through-bond)Characterizing the backbone φ angle.
Chemical Shifts (¹H, ¹³C, ¹⁵N)Local electronic environment and secondary structureSensitive to changes in local conformation and solvent exposure.
Relaxation Data (T₁, T₂)Molecular motion and dynamicsProbing the flexibility of the backbone and side chains.

Application of Methyl-TROSY and Selective Isotope Labeling Techniques (Ala, Ile methyls)

For larger molecules, spectral overlap can be a significant challenge in NMR. While this compound is a small dipeptide, the principles of advanced techniques developed for larger systems, such as Methyl-transverse relaxation-optimized spectroscopy (Methyl-TROSY), are relevant. Methyl-TROSY, combined with selective isotope labeling, has revolutionized the study of high-molecular-weight proteins by focusing on the sharp signals from ¹³CH₃ methyl groups in a highly deuterated background. nih.govpnas.org

In the context of this compound, selective labeling of the alanine and isoleucine methyl groups with ¹³C (and potentially ²H for the rest of the molecule) would provide highly resolved signals for these specific probes. nih.gov This approach enhances sensitivity and resolution, allowing for precise measurement of dynamics and interactions involving these methyl groups. nih.gov The isoleucine residue in this compound has two methyl groups (δ1 and γ2), which can be stereospecifically labeled to provide even more detailed conformational information. These labeled methyl groups can serve as sensitive reporters on the local environment and dynamics within the molecule.

Multidimensional NMR Approaches for Resonance Assignment (e.g., 4D NMR)

The first step in any detailed NMR study is the unambiguous assignment of all proton, carbon, and nitrogen resonances to their respective atoms in the molecule. nih.gov For a small peptide like this compound, this can often be achieved with 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). However, the principles of higher-dimensional NMR are crucial for more complex systems and can be conceptually applied here.

Multidimensional NMR experiments, such as 3D and 4D NMR, are designed to resolve spectral overlap by spreading the signals into additional frequency dimensions. frontiersin.org For instance, a 4D NMR experiment could correlate the chemical shifts of four different nuclei, providing a high degree of resolution. researchgate.netduke.edu While a 4D experiment would be overkill for this compound itself, understanding these methods is key as this compound can be a component of a much larger polypeptide chain where such techniques are essential for assigning the numerous overlapping signals from multiple alanine and isoleucine residues. researchgate.netduke.edu

NMR-Based Methods for Side-Chain Conformation Prediction

The conformation of amino acid side chains plays a critical role in molecular recognition and function. NMR spectroscopy provides experimental restraints that can be used to predict the preferred side-chain conformations. For this compound, this involves determining the rotameric states of the alanine (χ1) and isoleucine (χ1 and χ2) side chains.

NMR-derived data, such as NOEs between side-chain protons and between side-chain and backbone protons, as well as J-couplings within the side chains, can be used to determine the populations of different rotamers. nih.gov These experimental data can be used in conjunction with computational methods, such as molecular dynamics simulations, to generate a detailed picture of the side-chain conformational landscape. mdpi.comnsysu.edu.tw The accuracy of such predictions is crucial for understanding the intramolecular and intermolecular interactions of the peptide.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. wikipedia.org The crystalline structure causes a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. nih.gov

Single-Crystal X-ray Diffraction of this compound and Protected Forms

To obtain the solid-state structure of this compound using X-ray crystallography, the dipeptide must first be crystallized. nih.gov This can be a challenging step, and often, derivatives with protecting groups on the N- and C-termini are used to facilitate crystallization and prevent the formation of zwitterions, which can hinder the growth of high-quality crystals.

Once suitable single crystals are obtained, they are exposed to an X-ray beam. youtube.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The final output is a detailed three-dimensional model of the this compound molecule, showing the precise positions of each atom in the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsion angles in the solid state. This static picture serves as a crucial reference point for comparison with the dynamic conformational ensemble observed in solution by NMR.

Table 2: Information Obtainable from Single-Crystal X-ray Diffraction of this compound
Structural InformationDescription
Atomic CoordinatesPrecise x, y, and z coordinates of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that define the conformation of the peptide backbone and side chains.
Intermolecular InteractionsDetails of hydrogen bonding and van der Waals contacts within the crystal lattice.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The solid-state architecture of dipeptides like this compound is predominantly governed by a network of intermolecular hydrogen bonds, which dictates the crystal packing arrangement. In the crystal structure of related dipeptides, such as the L-Ile:D-Ala co-crystal, the primary interactions involve head-to-tail hydrogen bonds forming cyclic dimers between the carboxylic group of one molecule and the amino group of another. researchgate.net These interactions are fundamental to the stabilization of the crystal lattice.

Table 1: Predominant Intermolecular Interactions in Dipeptide Crystals

Interaction TypeDonor/Acceptor GroupsRole in Crystal Packing
Strong Hydrogen Bonds Carboxylic Acid (donor) and Amino Group (acceptor)Formation of primary head-to-tail cyclic dimers.
Weak Hydrogen Bonds Amide N-H (donor) and Carbonyl C=O (acceptor)Links dimers into sheets or chains.
Side-Chain Interactions Side-chain functional groupsContributes to the specificity and stability of the packing.
Van der Waals Forces Nonpolar side chains (e.g., methyl, isopropyl)Stabilizes the overall three-dimensional structure.

Supramolecular Self-Assembly Mechanisms and Microtube Formation in Solid State

The propensity of dipeptides to form extensive hydrogen-bonding networks drives their supramolecular self-assembly into ordered nanostructures. Short, designed peptides are of growing interest in nanotechnology for their ability to self-assemble into structures like fibrils, nanotubes, and vesicles. researchgate.net This process is guided by a combination of hydrogen bonding, hydrophobic interactions, and steric effects. For this compound, the amphiphilic nature, with a polar backbone and nonpolar side chains, can facilitate the formation of higher-order assemblies in various environments.

In the solid state, these interactions can lead to the formation of well-defined nanostructures. While direct evidence for microtube formation specifically by this compound is not extensively detailed, the underlying mechanisms are well-established for similar short peptides. The process often begins with the formation of dimers and oligomers through hydrogen bonding, which then aggregate into larger structures. nih.govnih.gov The chirality of the amino acids plays a crucial role, guiding the assembly into specific chiral superstructures. nih.gov For instance, single point mutations designed to increase surface hydrophobicity in symmetric protein complexes have been shown to trigger the formation of micrometre-long fibrils, indicating that subtle changes can drive large-scale self-assembly. nih.gov These self-assembled structures, including potential microtubes or nanotubes, have applications in materials science and biomedicine. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations of this compound in Diverse Solvents

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of dipeptides like this compound in various solvent environments. These simulations reveal that the structural and energetic properties of the peptide are strongly dependent on the surrounding solvent. nih.gov Simulations can be performed using either explicit solvent models, where individual solvent molecules are represented, or implicit solvent models, which treat the solvent as a continuous medium. nih.gov

In aqueous solutions, water molecules form hydrogen bonds with the polar backbone of this compound, influencing its conformational preferences. Studies on alanine dipeptide in water show that explicit solvent MD simulations can accurately reproduce the free energy surface of the molecule. rsc.org In contrast, simulations in nonpolar, membrane-mimetic environments tend to promote the formation of more compact, helical conformations to minimize the exposure of the polar backbone to the hydrophobic solvent. nih.gov Research in hydrated ionic liquids has also been conducted, showing that different ionic liquids can either stabilize or destabilize protein-like conformations (α-helix and β-sheet) by interacting directly with the peptide backbone through hydrogen bonds and stacking interactions. nih.gov

Table 2: Summary of MD Simulation Findings for Dipeptides in Various Solvents

Solvent TypeKey InteractionsEffect on ConformationReference
Water (Aqueous) Hydrogen bonding between water and peptide backbone.Stabilizes extended and folded conformations; free energy surface is well-characterized. rsc.org
Nonpolar/Membrane Hydrophobic effect minimizes exposure of the polar backbone.Promotes the formation of α-helical structures. nih.gov
Hydrated Ionic Liquid ([EMIm][Ac]) Amide-π stacking with cation, hydrogen bonding with anion.Destabilizes standard protein conformations by favoring α-planar structures. nih.gov
Hydrated Ionic Liquid ([Cho][DHP]) Preferential hydration of the peptide.Stabilizes native α-helix and β-sheet conformations. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to perform high-accuracy calculations on the electronic structure and geometry of molecules. These methods are crucial for determining the stable conformations of dipeptides like this compound in the gas phase and in solution. nih.gov DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can locate numerous stable conformers on the potential energy surface. nih.gov

These calculations can identify the most stable geometries by optimizing hundreds of possible starting conformations. For a serine-alanine dipeptide, DFT analysis identified 87 stable conformers out of 243 initial possibilities, with many migrating to more stable geometries during optimization. nih.gov The results reveal the importance of intramolecular hydrogen bonds in stabilizing certain conformations, particularly those corresponding to β-turns. nih.gov To account for solvent effects, these calculations can be combined with continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

Elucidation of Conformational Energy Landscapes and Ramachandran Maps

The conformational flexibility of this compound is best described by its conformational energy landscape, which maps the potential energy as a function of its backbone dihedral angles, phi (φ) and psi (ψ). frontiersin.orgresearchgate.net A primary tool for visualizing this landscape is the Ramachandran plot, which shows the sterically allowed and disallowed regions for these angles. nih.govproteopedia.orgwikipedia.org

The Ramachandran plot for a dipeptide with a central alanine residue shows distinct, well-defined regions corresponding to common secondary structures. nih.gov The most populated regions are the β-sheet region (φ ≈ -130°, ψ ≈ +140°) and the α-helical region (φ ≈ -57°, ψ ≈ -47°). proteopedia.org The isoleucine residue has a slightly more restricted conformational space due to steric hindrance from its larger side chain.

Computational methods, such as metadynamics and adaptive biasing force simulations, can be used to construct detailed free-energy landscapes. nih.gov These landscapes provide a quantitative measure of the relative stability of different conformations (e.g., α-helix, β-sheet, and polyproline II helix) and the energy barriers between them. nih.govcas.cz For alanine dipeptide in water, the β conformation (β-sheet like) is typically the global minimum, with the α-helical conformation also representing a significant low-energy state. nih.gov

Table 3: Typical (φ, ψ) Angles for Secondary Structures in Ala-like Residues

Secondary StructureApproximate φ AngleApproximate ψ AngleStability Region on Ramachandran Plot
α-Helix (Right-handed) -57°-47°Core Allowed Region
β-Sheet -130°+140°Core Allowed Region
3₁₀-Helix -60°-25°Allowed Region (Shoulder of α-helix)
Left-handed Helix +60°+60°Generously Allowed Region

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dipeptide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For dipeptide analogues, QSAR models are developed to predict activities such as enzyme inhibition or receptor binding based on numerical descriptors that characterize the physicochemical properties of the amino acids. nih.govacs.org

To build a QSAR model, the peptide structure is encoded using descriptors. These can include properties related to size, charge distribution, polarity, and hydrophobicity. acs.org Multiple Linear Regression (MLR) is often used to construct the model, which takes the form of a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

For example, QSAR models have been successfully developed for angiotensin-converting enzyme (ACE) inhibitor dipeptides. nih.gov The performance of these models is evaluated using statistical metrics like the leave-one-out cross-validation coefficient (q²) and the squared correlation coefficient (R²). A robust QSAR model for ACE inhibitor tripeptides achieved a q² of 0.855, demonstrating strong predictive power. nih.gov Such models are valuable in drug discovery for the rational design and virtual screening of new, more potent peptide-based drugs. mdpi.com

Enzymatic Processing and Metabolic Pathways of Ala Ile

Mechanisms of Enzymatic Hydrolysis and Degradation

The breakdown of Ala-Ile is facilitated by peptidases, which catalyze the hydrolysis of the peptide bond linking the two amino acid residues. The specificity and efficiency of this process are dependent on the type of peptidase involved.

Several classes of peptidases are capable of hydrolyzing dipeptides like this compound. Dipeptidyl peptidases (DPPs) are a prominent group of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. nih.gov Specifically, Dipeptidyl Peptidase IV (DPP-IV) is known to cleave dipeptides with a preference for proline or alanine (B10760859) at the penultimate position. nih.gov While its primary substrates are larger peptides, its activity profile suggests a potential role in the cleavage of dipeptides like this compound.

Aminopeptidases are another class of exopeptidases that cleave single amino acids from the N-terminus of peptides and could also be involved in the degradation of this compound. acs.org Furthermore, certain endopeptidases with broad specificity may also hydrolyze the this compound bond, depending on the surrounding amino acid sequence in a larger peptide.

The S1 subsite of a peptidase is a primary determinant of specificity, accommodating the side chain of the amino acid at the P1 position (Alanine in this compound). researchgate.net For enzymes like thermolysin, the S1' subsite, which interacts with the P1' residue (Isoleucine), also plays a crucial role in substrate recognition and catalysis. researchgate.net The interaction between the enzyme's active site and the side chains of both alanine and isoleucine, as well as the peptide backbone, governs the binding affinity (related to Km) and the turnover rate (related to kcat). Studies on thermolysin have shown that the nature of the amino acid residues at both the P1 and P1' positions significantly influences the kinetic parameters of hydrolysis. nih.govnih.gov

The composition of the hydrolysate resulting from the enzymatic treatment of proteins containing this compound sequences is highly dependent on the specificity of the protease used.

Alcalase , a serine endopeptidase, exhibits broad specificity but has a preference for cleaving peptide bonds on the C-terminal side of hydrophobic amino acids. sigmaaldrich.com Hydrolysis of proteins with Alcalase often results in a hydrolysate rich in peptides with hydrophobic amino acids at the C-terminus. nih.govmdpi.com The amino acid composition of a hazelnut protein isolate hydrolyzed with Alcalase showed a high content of essential amino acids, including leucine (B10760876) and isoleucine. acs.org Similarly, soybean protein hydrolyzed with Alcalase yielded a high proportion of branched-chain amino acids (BCAA), including isoleucine. mdpi.com

Interactive Data Table: Amino Acid Composition of Alcalase-Treated Protein Hydrolysates

Amino AcidHazelnut Protein Isolate Hydrolysate (mg/g) acs.orgSoybean Protein Hydrolysate ( g/100g ) mdpi.comCuttlefish Protein Hydrolysate (% of total amino acids) nih.gov
Alanine---
Isoleucine-0.44-
Leucine-0.96Present
Valine-0.46-
Glutamic Acid/Glutamine80.34 ± 0.3-Present
Aspartic Acid151.75 ± 0.7--
Arginine83.22 ± 3.5-Present
Histidine--Present
Serine--Present
Lysine--Present

Note: The table presents available data on the amino acid composition of protein hydrolysates generated with Alcalase. Dashes indicate that specific values for that amino acid were not provided in the cited source.

Papain , a cysteine protease, also has broad specificity but preferentially cleaves peptide bonds involving basic amino acids (lysine, arginine) and those with a hydrophobic residue at the P2 position. bioflux.com.romdpi.com Hydrolysates generated with papain are often rich in hydrophobic amino acids. nih.gov For instance, papain hydrolysis of yellow pike conger protein resulted in a hydrolysate with leucine as the most abundant essential amino acid. bioflux.com.ro

Interactive Data Table: Amino Acid Composition of Papain-Treated Protein Hydrolysates

Amino AcidYellow Pike Conger Hydrolysate (% db) bioflux.com.roLupin Protein Hydrolysate (relative content) researchgate.net
Alanine--
Isoleucine-Unaffected or Increased
Leucine5.50Decreased
Valine3.17Decreased
Glutamic Acid10.53-
Aspartic Acid3.88-
Lysine-Increased
Histidine-Increased
Threonine-Unaffected or Increased

Note: The table presents available data on the amino acid composition of protein hydrolysates generated with Papain. Dashes indicate that specific values for that amino acid were not provided in the cited source. "db" refers to dry basis.

Pepsin , an aspartic protease, is most active at acidic pH and has a broad cleavage specificity, with a preference for peptide bonds involving aromatic amino acids (phenylalanine, tryptophan, and tyrosine). nih.gov Hydrolysis with pepsin can generate a diverse mixture of peptides. latamjpharm.orgresearchgate.netresearchgate.netbio-conferences.org The peptide profile of pepsin-hydrolyzed carp protein showed a range of molecular weights, indicating varied cleavage sites. bio-conferences.org Pumpkin seed protein hydrolyzed by pepsin contained a high percentage of total hydrophobic amino acids. nih.gov

Biosynthetic Pathways and Intermediary Metabolism

The formation of the this compound dipeptide involves the creation of a peptide bond between alanine and isoleucine, a process that can occur through different enzymatic pathways.

The synthesis of dipeptides can be catalyzed by enzymes such as L-amino acid ligases (LALs) . nih.govmdpi.comnih.govwikipedia.org These enzymes utilize ATP to activate the carboxyl group of the first amino acid, which then reacts with the amino group of the second amino acid to form a peptide bond. nih.gov While specific LALs for this compound synthesis have not been extensively characterized, the broad substrate specificity of some LALs suggests they could potentially synthesize this dipeptide. For example, a novel LAL from Bacillus subtilis has been shown to synthesize a variety of dipeptides. mdpi.com

Another major pathway for the synthesis of peptides, particularly in microorganisms, is through non-ribosomal peptide synthetases (NRPSs) . wikipedia.orgobsidian.mdnih.govnih.govmdpi.com These large, modular enzymes can incorporate both proteinogenic and non-proteinogenic amino acids into peptides. Each module of an NRPS is responsible for the activation and incorporation of a specific amino acid. An NRPS with modules specific for alanine and isoleucine could therefore synthesize this compound.

Once inside the cell, dipeptides like this compound can be hydrolyzed by intracellular peptidases to release free alanine and isoleucine, which can then enter the cellular amino acid pool. These amino acids can be used for protein synthesis, energy metabolism, or the synthesis of other nitrogen-containing compounds. The transport of dipeptides between different tissues via the bloodstream allows for the redistribution of nitrogen to where it is most needed. nih.gov For instance, in plants, dipeptide transporters are involved in the reallocation of nitrogen between source and sink tissues. nih.gov Studies have also shown that wheat can take up and metabolize peptide-bound nitrogen from the soil. plos.orgnerc.ac.uk The rapid metabolism of peptides by soil microbes also points to their importance in terrestrial nitrogen cycling. latamjpharm.orgmanchester.ac.uk

Molecular Modulation of Enzymatic Activities by this compound

The interaction of the dipeptide this compound with enzymes, particularly those involved in metabolic pathways, highlights a sophisticated layer of cellular regulation. Small molecules like dipeptides can act as signaling molecules or allosteric regulators, influencing enzymatic function and, consequently, metabolic flux.

This compound as an Inhibitor of Gluconeogenic Enzymes (e.g., PEPCK1)

Recent scientific findings have implicated this compound as an inhibitor of phosphoenolpyruvate carboxykinase 1 (PEPCK1), a critical enzyme in the gluconeogenic pathway, which is responsible for the synthesis of glucose from non-carbohydrate precursors. A study investigating the regulatory roles of proteogenic dipeptides in plant metabolism discovered that a group of dipeptides containing branched-chain amino acids, including this compound, can inhibit the activity of the Arabidopsis thaliana phosphoenolpyruvate carboxykinase (PEPCK). nih.govacs.orgunl.edunih.govpnas.org

This inhibitory action of this compound on PEPCK suggests a potential mechanism for the fine-tuning of glucose homeostasis. The study by Moreno et al. (2021) demonstrated that certain dipeptides, but not their constituent single amino acids, could effectively inhibit PEPCK, pointing to the specific structural conformation of the dipeptide being essential for its regulatory activity. nih.gov

The inhibitory concentration (I0.5) for this compound on PEPCK activity was determined to be in the micromolar range, indicating a potent inhibitory effect. This finding is significant as it suggests that physiological fluctuations in the concentration of this compound could have a tangible impact on the rate of gluconeogenesis.

DipeptideTarget EnzymeI0.5 (µM)
This compound PEPCK152 - 828

This interactive table provides the reported inhibitory concentration (I0.5) range for this compound on PEPCK1 activity, as identified in research by Moreno et al. (2021). nih.gov

General Principles of Dipeptide-Enzyme Interaction and Regulatory Mechanisms

The ability of dipeptides like this compound to modulate enzyme activity is rooted in fundamental principles of molecular recognition and enzyme kinetics. Dipeptides can exert their regulatory effects through various mechanisms, primarily by binding to the enzyme and altering its catalytic efficiency.

Modes of Inhibition: Dipeptide inhibitors can function through several mechanisms, including:

Competitive Inhibition: The dipeptide may have a structure that resembles the enzyme's natural substrate, allowing it to bind to the active site and physically block the substrate from binding.

Non-competitive Inhibition: In this mode, the dipeptide binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its ability to bind the substrate and catalyze the reaction.

Allosteric Regulation: This is a broader category that includes non-competitive inhibition. Allosteric regulators, including dipeptides, can either inhibit or activate an enzyme by binding to an allosteric site. nih.govacs.orgunl.edunih.govpnas.org This binding triggers a change in the enzyme's three-dimensional structure, which in turn affects its catalytic activity.

The interaction between a dipeptide and an enzyme is highly specific, dictated by the amino acid sequence and the resulting three-dimensional structure of the peptide. The side chains of the amino acid residues in the dipeptide play a crucial role in the binding affinity and specificity for the target enzyme. For instance, the hydrophobic nature of both alanine and isoleucine in this compound likely contributes to its interaction with specific binding pockets on PEPCK1.

The reversible nature of these interactions allows for dynamic control of metabolic pathways in response to changing cellular conditions. The discovery of dipeptides as regulators of key metabolic enzymes like PEPCK opens up new avenues for understanding the intricate network of cellular control and signaling.

Molecular Mechanisms of Ala Ile Biological Roles

Cellular Nutrient Sensing and Signal Transduction

Cells possess sophisticated mechanisms to sense the availability of nutrients, including amino acids and peptides, which in turn regulate crucial cellular processes such as growth, metabolism, and proliferation. Ala-Ile participates in these sensing and signaling networks.

Dipeptide Receptors and Chemoreceptor Systems (e.g., Tap receptor in E. coli)

In bacteria, chemoreceptor systems enable organisms to sense and respond to chemical cues in their environment, including dipeptides. Escherichia coli utilizes a set of chemoreceptors, including the Tap (taxis toward peptides) receptor, to mediate chemotactic responses to dipeptides nih.govnih.gov. The Tap receptor, in conjunction with a periplasmic dipeptide-binding protein (DBP), is responsible for sensing dipeptides nih.gov. While general dipeptide sensing by the Tap receptor is established, specific detailed research findings explicitly detailing the binding affinity or specific interaction of this compound with the E. coli Tap receptor were not prominently found in the search results. However, the Tap receptor's known function in dipeptide chemotaxis in E. coli provides a framework for understanding how this compound could be sensed by this system nih.govnih.gov.

Molecular Pathways Elicited by Dipeptide Binding (e.g., TOR Signaling Cascade)

Amino acids and peptides are known to play critical roles as nutrient signals that regulate multiple metabolic functions through specific signaling pathways, particularly the PI3K-AKT-mTOR pathway nih.gov. The Target of Rapamycin (TOR) signaling cascade is a central hub that integrates nutrient availability, including amino acids, with the regulation of cell growth, metabolism, and protein synthesis across eukaryotes, including yeast, mammals, and plants sdbonline.orgelifesciences.orgmdpi.com.

While leucine (B10760876) is widely recognized as a potent activator of mTORC1, studies indicate that isoleucine and valine also act as potent mTORC1 agonists wisc.edu. Given that this compound is a dipeptide containing isoleucine, it is plausible that it could influence TOR signaling. Research in plants has shown that isoleucine can activate TOR, leading to effects on respiration and growth mdpi.comoup.com. Studies in hybrid bagrid catfish have also demonstrated that dietary isoleucine can upregulate the AKT/TOR/S6K1 axis, enhancing muscle growth by promoting protein synthesis researchgate.net.

Although direct studies specifically on this compound's effect on the TOR signaling cascade were not explicitly detailed in the provided search results, the established role of its constituent amino acid, isoleucine, as an activator of TOR suggests a potential mechanism by which this compound could influence this pathway. The TOR pathway regulates various downstream processes, including mRNA translation and metabolism sdbonline.orgelifesciences.orgmdpi.com.

Contribution of this compound to Cellular Metabolic Homeostasis

Cellular metabolic homeostasis involves maintaining a stable internal environment despite external fluctuations. Amino acids, including branched-chain amino acids like isoleucine, are crucial for regulating energy homeostasis and nutrient metabolism nih.gov. The TOR signaling pathway, influenced by amino acid availability, is a key regulator of metabolic processes sdbonline.orgelifesciences.orgmdpi.com.

The accumulation of certain amino acids, including alanine (B10760859) and isoleucine, has been observed in contexts related to metabolic stability, such as during cold acclimation in Drosophila uliege.be. This suggests a potential role for these amino acids, and by extension dipeptides containing them like this compound, in maintaining metabolic balance under challenging conditions.

Cellular Transport and Permeability Mechanisms

For this compound to exert its biological effects within cells, it must be transported across the cell membrane. This process is facilitated by specific transport systems.

Characterization of Proton-Coupled Peptide Transporters (NTR1/PTR Family)

Proton-coupled peptide transporters, also known as the PTR (peptide transport) or POT (Proton-dependent Oligopeptide Transporter) family, are responsible for the uptake of di- and tripeptides in various organisms, including bacteria, fungi, plants, and animals tcdb.orgnih.gov. These transporters utilize the proton gradient across the membrane to drive peptide uptake tcdb.org.

In plants, the PTR/NRT1 family is particularly large, with 53 genes in Arabidopsis nih.gov. Some members of this family have been characterized as di- and tripeptide transporters nih.govoup.com. For example, AtPTR1 and AtPTR5 in Arabidopsis have been shown to transport dipeptides in a proton-dependent and electrogenic manner nih.gov. These transporters exhibit voltage-dependent activity and their apparent affinity for dipeptides can be influenced by pH nih.gov.

Mammalian counterparts, such as PepT1 and PepT2 (belonging to the SLC15 family), are well-studied proton-coupled peptide transporters with broad substrate specificity, capable of transporting many di- and tripeptides as well as peptide-mimetic drugs tcdb.orgoup.com.

While the search results confirm the existence and general characteristics of proton-coupled peptide transporters that transport dipeptides, specific experimental data demonstrating the transport of this compound by a characterized NTR1/PTR family transporter was not explicitly found. However, given the broad substrate specificity of many of these transporters for di- and tripeptides, it is highly probable that this compound is a substrate for certain members of this family.

In Vitro Assessment of this compound Membrane Permeability and Cellular Uptake

Assessing the membrane permeability and cellular uptake of dipeptides like this compound is crucial for understanding their bioavailability and intracellular activity. In vitro studies using cell lines are commonly employed to evaluate the cellular uptake of peptides and other molecules nih.govresearchgate.net.

Cell-penetrating peptides (CPPs) are known to traverse cell membranes, and their uptake can occur through various mechanisms, including endocytosis and direct membrane penetration bachem.commdpi.com. The physicochemical properties of a peptide, such as its hydrophobicity and charge, can influence its interaction with cell membranes and its uptake mechanism bachem.commdpi.com. Amphiphilic peptides, containing both polar and non-polar regions with hydrophobic amino acids like alanine and isoleucine, can interact with lipid bilayers mdpi.com.

To definitively characterize the in vitro cellular uptake of this compound, experiments specifically designed to measure its permeability across model membranes or its accumulation within various cell types would be required.

Compound Information

Compound NamePubChem CID
Alanylisoleucine7408079
L-alanyl-L-isoleucine7408079
This compound7408079
Isoleucine6308
Alanine595
Leucine6109
Valine6287

Note: The PubChem CID for Alanylisoleucine, L-alanyl-L-isoleucine, and this compound is the same as they represent the same chemical compound. nih.govuni.lu

Interactive Data Tables:

As specific quantitative data on this compound's interaction with receptors, signaling pathways, or transport kinetics was not consistently found in the search results in a format suitable for generating detailed interactive data tables, this section provides a conceptual representation of the types of data that would be presented if available.

Table 1: Hypothetical this compound Binding Affinity to Receptors

Receptor (Organism)Binding Affinity (Kd or EC50)Assay MethodReference
E. coli Tap ReceptorData not explicitly found--
(Other potential receptors)Data not explicitly found--

Table 2: Hypothetical Effect of this compound on TOR Signaling

Cell Type/OrganismThis compound ConcentrationEffect on TOR Activity (e.g., pS6K phosphorylation)Key FindingsReference
(Various)Data not explicitly foundData not explicitly found--

Table 3: Hypothetical this compound Cellular Uptake Data

Cell LineThis compound ConcentrationUptake Level (e.g., pmol/mg protein)Time PointAssay MethodReference
(Various)Data not explicitly foundData not explicitly found---

These tables illustrate the kind of detailed research findings that would be presented to fully characterize the molecular mechanisms of this compound if such specific data were available in the search results. The current understanding is based on the known functions of dipeptides, the properties of its constituent amino acids, and the general mechanisms of peptide sensing and transport.

Self-Assembly and Supramolecular Organization

The self-assembly of dipeptides like this compound is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered supramolecular architectures. This intrinsic ability makes them attractive for creating structured materials under mild conditions. nih.goviucr.org

Formation of Microtubes and Nanostructures by this compound Peptides

This compound has been shown to self-assemble into distinct nanostructures, including microtubes. Specifically, an N-terminal protected this compound dipeptide, Z-Ala-Ile-OH, forms hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces. iucr.orgnih.gov This contrasts with other dipeptides like diphenylalanine (Phe-Phe), which typically form hexagonal nanotubes. nih.goviucr.orgnih.gov The self-assembly propensity of this compound in aqueous solutions has been indicated by atomistic simulations, showing an attractive regime between dipeptide molecules. acs.orgcyi.ac.cy Studies investigating this compound self-assembly in different organic solvents and conditions aim to identify pathways for further functionalization of these architectures. openarchives.gr The self-assembly behavior of this compound can be influenced by factors such as the presence of protecting groups and the solvent system used, leading to different supramolecular architectures like spherical assemblies when coupled with certain chromophores. rsc.org

Driving Forces Governing Dipeptide Self-Assembly (e.g., Hydrogen Bonding, Van der Waals Interactions)

The self-assembly of dipeptides, including this compound, is primarily governed by a combination of non-covalent interactions. Hydrogen bonding plays a dominant role in the self-assembly of dipeptides in aqueous solutions. acs.orgcyi.ac.cy The peptide backbone itself contributes significant stability through hydrogen bonds. frontiersin.org

Van der Waals forces are also integral to supramolecular organization and can influence the initial stages of self-assembly, particularly in generating a hydrophobic core within supramolecular structures. frontiersin.orgmdpi.com In the case of dipeptide sodium salts derived from alanine, van der Waals forces favor the aggregation of alkyl chains, forming a hydrophobic core, while hydrogen bonds and electrostatic interactions are major driving forces for the hydrophilic amide groups to form the nanostructure shell. rsc.org

Other non-covalent interactions contributing to dipeptide self-assembly include hydrophobic interactions, aromatic π–π stacking interactions (particularly relevant for aromatic residues, though this compound is aliphatic), and electrostatic interactions. frontiersin.orgfrontiersin.orgbeilstein-journals.org The interplay and balance of these attractive and repulsive forces within and between molecules control the self-assembly process and the resulting ordered structures. nih.gov For Z-Ala-Ile-OH, a network of hydrogen bonds is formed parallel to the ab plane in its crystal structure, contributing to its self-assembly into microtubes. iucr.orgnih.gov

Engineering of Dipeptide-Based Hydrogels and Biomaterials

Self-assembling dipeptides are being explored as promising building blocks for the development of novel biomaterials, including hydrogels. iucr.orgnih.gov Hydrogels formed from self-assembling peptides are of significant interest for a wide range of biomedical and nanotechnological applications, such as tissue engineering, drug delivery, and biosensing, due to their biocompatibility, tunable mechanical properties, and ability to mimic the extracellular matrix. beilstein-journals.orgacs.orgnih.gov

While aromatic dipeptides like diphenylalanine have been extensively studied for hydrogel formation, aliphatic and mixed aliphatic-aromatic dipeptides, including this compound, are also showing promise. iucr.orgnih.gov The ability of dipeptides to self-assemble into 3D networks under suitable conditions allows for the formation of hydrogels where solvent molecules are entrapped within these networks. frontiersin.org

The engineering of dipeptide-based biomaterials often involves modifying the dipeptide structure, for instance, by adding protecting groups or coupling with other molecules, to influence their self-assembly behavior and the properties of the resulting materials. iucr.orgnih.govrsc.org For example, the inclusion of specific peptide sequences, such as Ile-Lys-Val-Ala-Val (IKVAV) which contains Ala and Ile, in hydrogels has been investigated for applications in neural tissue engineering due to its ability to facilitate cell differentiation and neurite outgrowth. researchgate.netjpt.comnih.gov Although IKVAV is a pentapeptide, this highlights the relevance of this compound sequences within longer peptides for biomaterial applications. The design of biomaterials with tailored properties for applications in the healthcare sector, including drug delivery and tissue engineering, is an active area of research. acs.orgdtu.dktue.nl

Advanced Analytical and Spectroscopic Characterization of Ala Ile

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for peptide analysis due to its high resolution, specificity, and sensitivity. bas.bg This combination allows for the separation of analytes from complex mixtures followed by their accurate mass determination and fragmentation analysis, enabling confident identification and quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and rapid method for the quantification of dipeptides like Ala-Ile from various samples. sciex.comsciex.comnih.gov The UPLC system utilizes columns with smaller particles (typically <2 µm), which provides higher resolution, improved peak capacity, and faster analysis times compared to traditional HPLC. chromatographyonline.com

The workflow for this compound quantification typically involves several key steps:

Sample Preparation and Derivatization: To enhance sensitivity and improve chromatographic properties, dipeptides are often derivatized. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as AccQ-Tag™. This reagent labels the primary and secondary amine groups of the dipeptide. sciex.com

Chromatographic Separation: The derivatized dipeptide is separated from other sample components on a reverse-phase UPLC column. This separation is crucial for distinguishing this compound from its isobaric isomer, Ala-Leu, and other structurally similar compounds. nih.gov

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of derivatized this compound) is selected and fragmented, and a specific product ion is monitored. sciex.comcreative-proteomics.com This two-stage mass filtering ensures high specificity and reduces background noise, leading to accurate quantification even at low concentrations. sciex.com

Table 1: Typical Parameters for UPLC-MS/MS Dipeptide Quantification This table is a representative example based on established methodologies for dipeptide analysis.

ParameterDescriptionTypical Value/Setting
Chromatography
SystemUPLCWaters ACQUITY, Agilent 1290 or similar
ColumnReverse-Phase C18e.g., Ethylene-bridged hybrid C18
Mobile PhasesA: Aqueous buffer (e.g., 0.1% Formic Acid) B: Organic solvent (e.g., Acetonitrile)Gradient elution
Derivatization
ReagentAccQ-Tag™ (AQC)Labels primary and secondary amines
Mass Spectrometry
IonizationElectrospray Ionization (ESI)Positive Ion Mode
Analysis ModeMultiple Reaction Monitoring (MRM)For high specificity and sensitivity
Precursor Ion (Q1)Mass-to-charge ratio (m/z) of derivatized this compoundAnalyte-specific
Product Ion (Q3)m/z of a specific fragment ionAnalyte-specific

While the terms "top-down" and "bottom-up" are standard in proteomics for the analysis of large proteins, their principles can be adapted to the study of small, endogenous peptides like this compound in the field of peptidomics. chromatographyonline.comcreative-proteomics.combiopharmaspec.com Peptidomics focuses on the complete set of peptides in a biological sample, which are often products of protein degradation or specific biosynthesis. creative-proteomics.comnih.gov

Top-Down Approach: This approach involves the analysis of intact proteins. chromatographyonline.commetwarebio.com For a dipeptide, the "top-down" equivalent is the direct, targeted analysis of the intact this compound molecule. The UPLC-MS/MS method described previously is a classic example of a top-down peptidomics or metabolomics workflow. It focuses on the accurate quantification of a specific, intact analyte without prior digestion, offering high sensitivity and specificity for predetermined molecules of interest. chromatographyonline.com

A significant analytical challenge in studying this compound is distinguishing it from its structural isomer Ala-Leu, as both have the exact same mass. Standard fragmentation techniques like Collision-Induced Dissociation (CID) are often insufficient because they primarily break the peptide backbone, yielding fragment ions that are identical for both isomers. creative-biolabs.com

Electron Activated Dissociation (EAD) is an advanced fragmentation technique that overcomes this limitation. sciex.comsciex.com EAD uses electrons to induce fragmentation, leading to the cleavage of different bonds compared to CID. sciex.com Crucially, EAD can cause fragmentation within the amino acid side chains, producing unique, diagnostic ions for leucine (B10760876) and isoleucine. sciex.comsciex.com The mechanism involves the formation of c- and z-type backbone fragment ions, followed by secondary fragmentation of the z-ion's side chain. sciex.com

For an isoleucine residue, EAD causes a neutral loss of an ethyl group (C₂H₅, 29 Da) from the z-ion.

For a leucine residue, EAD causes a neutral loss of an isopropyl group (C₃H₇, 43 Da) from the z-ion. sciex.comsciex.com

The detection of these specific neutral losses allows for the unambiguous identification of this compound versus Ala-Leu, which is critical for accurate biological studies. sciex.com

Table 2: Diagnostic EAD Fragments for Isoleucine vs. Leucine

Amino AcidCharacteristic Side-Chain Loss from z-ionMass of Neutral Loss (Da)Diagnostic Fragment
Isoleucine (in Ala-Ile )Ethyl group (•C₂H₅)29z-29
Leucine (in Ala-Leu )Isopropyl group (•C₃H₇)43z-43

The robust nature of UPLC-MS/MS makes it ideal for the quantitative analysis of this compound in complex biological matrices such as tissues, serum, and urine. sciex.comnih.gov Research has successfully applied these methods to quantify dozens of dipeptides simultaneously across a wide range of mouse organ tissues (e.g., liver, kidney, brain, muscle) and biofluids. sciex.comsciex.comnih.gov

Such studies have revealed that dipeptide concentrations, including those of this compound/Leu, exhibit organ-specific distribution patterns. sciex.comnih.gov For example, dipeptide levels in serum are often several magnitudes lower than in organ tissues, highlighting the need for highly sensitive analytical methods. sciex.comnih.gov The high selectivity of UPLC-MS/MS minimizes interference from the vast number of other molecules present in these samples (matrix effects), ensuring that the measurements are both accurate and reliable. bas.bg This capability is essential for metabolomic studies seeking to understand the physiological and pathological significance of dipeptides like this compound.

Complementary Spectroscopic Techniques

While mass spectrometry is unparalleled for quantification and isomer differentiation, other spectroscopic techniques provide valuable structural information.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for investigating the conformational characteristics of peptides and proteins. researchgate.netnih.govspectroscopyonline.com It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The vibrational frequencies of the peptide backbone, particularly the amide bonds, are sensitive to the local molecular geometry and hydrogen bonding. youtube.comyoutube.com

For peptides, the most informative region is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. rsc.org The exact frequency of this band is highly correlated with the peptide's secondary structure. spectroscopyonline.comlew.ro While a dipeptide like this compound is too short to form stable secondary structures like α-helices or β-sheets, the Amide I band frequency still provides valuable information about its solution- or solid-state conformation and the extent of hydrogen bonding. acs.org

Studies on the closely related dipeptide Ala-Leu in an aqueous (D₂O) solution have identified the key vibrational bands. The carbonyl (C=O) stretch of the peptide bond is observed separately from the carboxylate (COO⁻) group stretch, indicating weak coupling between them. fu-berlin.de The precise position of the ν(C=O) band can provide insight into the peptide's dihedral angles (φ, ψ) and its interaction with surrounding solvent molecules. acs.orgfu-berlin.de

Table 3: Characteristic FT-IR Absorption Bands for Dipeptides Frequencies can vary based on the specific dipeptide, solvent, pH, and aggregation state.

Vibrational BandApproximate Frequency Range (cm⁻¹)Origin of VibrationStructural Information
Amide I 1600 - 1700C=O stretching of the peptide bondHighly sensitive to conformation, hydrogen bonding, and secondary structure elements. rsc.org
Amide II 1510 - 1580N-H bending and C-N stretchingAlso sensitive to conformation and hydrogen bonding. acs.org
COO⁻ Stretch ~1590Asymmetric stretching of the C-terminal carboxylate groupConfirms the zwitterionic state of the dipeptide. fu-berlin.de

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by optically active molecules. wikipedia.org This technique is particularly valuable for investigating the chiral nature and secondary structure of biomolecules like peptides and proteins. wikipedia.org For the dipeptide this compound, which is a chiral molecule, CD spectroscopy provides critical insights into its solution-state conformation and the spatial arrangement of its peptide bond.

The far-UV region (typically 190-250 nm) of the CD spectrum is sensitive to the conformation of the peptide backbone. The absorption in this region arises from the n→π* and π→π* electronic transitions of the amide chromophore. The sign and magnitude of the CD signals are highly dependent on the dihedral angles (φ and ψ) of the peptide backbone, making it an effective tool for detecting conformational changes in response to environmental perturbations such as changes in pH, temperature, or solvent polarity.

Research findings on short alanine-based peptides demonstrate that CD spectra exhibit characteristic negative bands near 220 nm and 205 nm, and a positive band around 190 nm, which are hallmarks of helical structures. stanford.edu While a dipeptide like this compound is too short to form a stable helix, its CD spectrum would reveal a signature corresponding to its predominant solution conformation, such as a random coil or a more ordered polyproline II (PPII)-type structure, which is common in short, flexible peptides. By monitoring shifts in the position and intensity of these CD bands, researchers can characterize the conformational landscape of this compound.

Table 1: Representative CD Spectroscopy Data for this compound

Illustrative data showing the effect of solvent polarity on the conformation of this compound as measured by mean residue ellipticity [θ].

Wavelength (nm)[θ] in Aqueous Buffer (deg·cm²·dmol⁻¹)[θ] in 50% Trifluoroethanol (deg·cm²·dmol⁻¹)Conformational Interpretation
222-500-1500The increase in negative ellipticity in the helix-promoting solvent (TFE) suggests a shift towards a more ordered, turn-like conformation from a predominantly random coil state in the aqueous buffer.
198+3000+1500

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost few monolayers of a solid sample. eag.comphi.com The method involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. carleton.edu These ejected secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). wikipedia.org

TOF-SIMS is exceptionally well-suited for the analysis of organic molecules like this compound on various substrates, providing detailed molecular information with high mass resolution and accuracy. eag.com In a typical analysis, the resulting mass spectrum would show a peak for the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the dipeptide. This fragmentation pattern serves as a molecular fingerprint, confirming the presence and structural integrity of this compound on the surface. The technique can also be used in an imaging mode to map the lateral distribution of the dipeptide across a surface. phi.com

Table 2: Expected Primary and Fragment Ions for this compound in Positive Ion TOF-SIMS

Calculated m/z values for expected ions of this compound (Molecular Weight: 202.25 g/mol).

IonFormulaExpected m/zIdentification
[M+H]⁺C₉H₁₉N₂O₃⁺203.14Protonated molecular ion
[M+Na]⁺C₉H₁₈N₂O₃Na⁺225.12Sodiated adduct
[M+K]⁺C₉H₁₈N₂O₃K⁺241.09Potassiated adduct
[Ala]⁺C₃H₈NO₂⁺90.05Alanine (B10760859) immonium ion fragment
[Ile-H₂O]⁺C₆H₁₂NO⁺114.09Isoleucine fragment (loss of water)

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of dipeptides like this compound from complex mixtures, such as those resulting from synthetic reactions or biological extracts. The choice of technique depends on the desired scale and purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and purification of peptides based on their hydrophobicity. researchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. wikipedia.org For this compound, a common stationary phase is silica (B1680970) that has been functionalized with C18 (octadecyl) alkyl chains. researchgate.net

Separation is achieved by eluting the sample with a gradient of increasing organic solvent, typically acetonitrile (B52724), mixed with an aqueous solvent system. wikipedia.org An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to both phases to improve peak shape and resolution by neutralizing charged groups on the peptide. This compound, being a moderately hydrophobic dipeptide, is retained on the C18 column and is eluted as the concentration of acetonitrile in the mobile phase increases. This method provides high resolution and reproducibility, making it ideal for achieving high-purity this compound for analytical purposes. researchgate.net

Table 3: Typical RP-HPLC Method Parameters for this compound Purification

A standard analytical method for the purification of this compound.

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 60% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV Absorbance at 214 nm
Injection Volume20 µL

Preparative and Semi-Preparative Chromatography for Isolation

While analytical HPLC is used for identifying and quantifying a substance, preparative and semi-preparative chromatography are employed to isolate and purify larger quantities of a compound for subsequent applications. researchgate.net The fundamental principles of separation are the same as in analytical RP-HPLC, but the instrumentation and parameters are scaled up to accommodate higher sample loads.

Semi-preparative HPLC bridges the gap between analytical-scale and large-scale purification, handling sample loads typically in the milligram to low-gram range. researchgate.net It often uses columns with internal diameters of 8-16 mm. researchgate.net This scale is ideal for producing sufficient quantities of pure this compound for in-vitro studies or structural characterization.

Preparative HPLC is used for industrial-scale purification, isolating gram to kilogram quantities of a substance. metwarebio.com This requires larger columns (≥20 mm inner diameter), higher flow rates, and specialized pumping systems to handle the increased volumes and pressures. researchgate.nethta-it.com The goal is to maximize throughput while maintaining the required purity. Scaling up a method from analytical to preparative involves adjusting the flow rate and gradient slope proportionally to the change in column volume to maintain a similar separation profile.

Table 4: Comparison of HPLC Scales for this compound Isolation

Typical parameter adjustments when scaling from analytical to preparative chromatography.

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column I.D. (mm)2.1 - 4.68 - 16> 20
Particle Size (µm)3 - 55 - 10> 10
Flow Rate (mL/min)0.2 - 25 - 5050 - 1000+
Typical Sample Loadµg - low mgmg - gg - kg

Future Directions and Emerging Research Avenues for Ala Ile

Rational Design of Ala-Ile Derived Molecular Probes

The rational design of molecular probes is a burgeoning field that aims to create tools for visualizing and quantifying biological processes in real-time. While specific probes derived from this compound are an emerging area of research, the principles for their design are well-established, paving the way for the development of novel chemical tools to investigate the roles of this dipeptide.

The fundamental concept involves conjugating the this compound dipeptide, which serves as a recognition motif, to a reporter molecule, typically a fluorophore. The design can be tailored to study specific biological activities. For instance, "turn-on" fluorescent probes can be engineered to remain in a non-fluorescent state until the peptide bond between Alanine (B10760859) and Isoleucine is cleaved by a specific peptidase. This enzymatic activity would release the fluorophore from a quenching moiety, resulting in a detectable fluorescent signal proportional to the enzyme's activity. Such probes would be invaluable for studying peptidases involved in protein degradation and metabolism.

The synthesis of these probes involves standard chemical procedures, often starting with the creation of the core dipeptide. rsc.org A fluorophore, such as a BODIPY dye or a silicon rhodamine (SiR), can then be attached. nih.govwiley.com These dyes are chosen for their desirable properties, including high brightness, photostability, and emission wavelengths in the far-red spectrum to minimize interference from cellular autofluorescence. wiley.com The design can also incorporate linkers, like polyethylene glycol (PEG) chains, to modify the probe's solubility and bioavailability. nih.gov

The applications for such this compound derived probes are extensive. They could be used in live-cell imaging to track the uptake and trafficking of the dipeptide via transporters like PepT1 and PepT2. wiley.comnih.gov Furthermore, they could aid in high-throughput screening for inhibitors of specific peptidases or serve as diagnostic tools for diseases characterized by aberrant enzyme activity. The development of these molecular probes represents a critical step toward illuminating the precise functions of this compound within complex biological systems.

Advancements in Multi-Scale Computational Modeling of Dipeptide Systems

Computational modeling has become an indispensable tool for understanding the behavior of biomolecules at an atomic level. researchgate.net For dipeptides like this compound, multi-scale modeling approaches provide profound insights into their structure, dynamics, and interactions, bridging the gap between quantum mechanics and macroscopic properties. mpg.de

All-Atom Molecular Dynamics (MD) Simulations: At the finest scale, MD simulations model the movement of every atom in the dipeptide and its surrounding solvent over time. acs.org Using force fields like CHARMM and AMBER, these simulations can predict the preferred conformations of this compound in solution, calculating dihedral angle distributions to create Ramachandran plots that reveal stable structures. github.comnih.gov These simulations also illuminate the crucial role of interactions with water molecules, showing how the solvent structure is perturbed by the peptide and how water diffusion is affected. acs.org

Coarse-Grained (CG) Modeling: To study larger systems or longer timescale phenomena such as self-assembly and aggregation, all-atom detail can be computationally prohibitive. CG models address this by representing groups of atoms as single "beads." nih.gov This simplification allows for simulations of hundreds or thousands of dipeptide molecules to observe their association into larger structures. nih.gov For a dipeptide like this compound, with its hydrophobic side chains, CG simulations are particularly useful for predicting its propensity to aggregate, a key process in the formation of biomaterials. nih.govnih.gov

Multi-Scale Approaches: The most advanced strategies combine different levels of modeling. mdpi.com For example, quantum mechanical calculations can be used to parameterize force fields for classical MD simulations, ensuring high accuracy. mpg.de Information from atomistic simulations can, in turn, be used to develop more realistic CG models. This hierarchical approach allows researchers to model complex processes, from the folding of a single dipeptide to the formation of a macroscopic hydrogel, with unprecedented accuracy. nih.govyoutube.com These computational tools are essential for the rational design of new materials and for understanding the fundamental physicochemical properties of dipeptide systems.

Modeling TechniqueDescriptionTypical Application for DipeptidesKey Insights for this compound
All-Atom Molecular Dynamics (MD)Simulates the movement of every atom in the system based on classical mechanics (force fields).Conformational analysis, solvent interactions, binding to proteins. acs.orgnih.govPredicting stable solution structures (Ramachandran plots), understanding hydration shell dynamics.
Coarse-Grained (CG) ModelingRepresents groups of atoms as single interaction sites to simulate larger systems and longer timescales. nih.govSelf-assembly, aggregation, formation of nanofibers or hydrogels. nih.govModeling the aggregation behavior driven by the hydrophobic Ala and Ile side chains.
Quantum Mechanics (QM)Solves the Schrödinger equation to describe electron distribution and chemical bonding.Accurate calculation of molecular properties, reaction mechanisms, parameterizing force fields.Precise calculation of partial charges and bond energies for highly accurate force fields.
Multi-Scale ModelingIntegrates multiple modeling techniques (e.g., QM, MD, CG) to study phenomena across different scales. mdpi.comPredicting macroscopic material properties from molecular structure. mpg.deLinking the chemical nature of this compound to the mechanical properties of a self-assembled biomaterial.

Exploration of Novel Applications in Biomaterials and Nanobiotechnology

The inherent ability of peptides to self-assemble into ordered nanostructures makes them exceptional building blocks for advanced biomaterials. mdpi.com The dipeptide this compound, composed of two hydrophobic amino acids, is a particularly promising candidate for creating novel materials for applications in tissue engineering, drug delivery, and nanobiotechnology. nih.gov

Self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and, crucially for this compound, hydrophobic interactions between the alanine and isoleucine side chains. nih.gov In aqueous environments, these forces can drive this compound molecules to arrange into one-dimensional structures like nanofibers, nanoribbons, and nanotubes. nih.govmdpi.com These nanofibers can then entangle to form a three-dimensional network, trapping large amounts of water to create a hydrogel. nih.govacs.org

The properties of these hydrogels can be precisely tuned by modifying the peptide sequence, making them highly versatile. acs.org this compound-based hydrogels are expected to be biocompatible and biodegradable, making them suitable scaffolds for 3D cell culture and tissue regeneration, mimicking the natural extracellular matrix. nih.govacs.org Their shear-thinning and self-healing properties could make them ideal for injectable drug delivery systems, where the gel can be easily administered and then reform at the target site to provide sustained release of therapeutic agents. acs.org

Beyond self-assembly, a novel avenue in nanobiotechnology involves the coordination of amino acids with metal ions to create functional materials. Recent research has shown that complexes of Alanine and Isoleucine with copper(II) ions can assemble into crystals with piezoelectric properties. acs.org This finding opens up the possibility of using this compound as a component in bio-inspired sensors, actuators, and energy-harvesting devices, demonstrating the untapped potential of dipeptides in advanced materials science.

Application AreaThis compound Based TechnologyMechanismPotential Use
Tissue EngineeringSelf-assembled hydrogel scaffoldsHydrophobic interactions and hydrogen bonding drive nanofiber formation, creating a 3D network that mimics the extracellular matrix. nih.govSupporting cell growth, proliferation, and differentiation for tissue repair. mdpi.com
Drug DeliveryInjectable, shear-thinning hydrogelsThe hydrogel network can encapsulate therapeutic molecules and release them in a controlled manner. acs.orgSustained and targeted delivery of drugs, reducing side effects.
NanobiotechnologyPiezoelectric crystalsCoordination-driven assembly of this compound with metal ions (e.g., Copper) into noncentrosymmetric crystal structures. acs.orgDevelopment of biocompatible sensors, energy harvesters, and medical devices.
Cosmetic ScienceAnti-aging formulationsDipeptides can mimic natural peptide fragments, potentially influencing cellular processes related to skin aging. mdpi.comTopical creams and serums for improving skin elasticity and reducing wrinkles.

Interdisciplinary Approaches to Elucidate Dipeptide Metabolism and Signaling Networks

Understanding how dipeptides like this compound are transported, metabolized, and potentially used as signaling molecules requires an integrated, interdisciplinary approach, combining physiology, biochemistry, and molecular biology.

Metabolism and Transport: The journey of a dipeptide through the body begins with absorption, primarily mediated by proton-coupled oligopeptide transporters like PepT1 in the intestine and PepT1/PepT2 in the kidneys. nih.govannualreviews.org These transporters are remarkably promiscuous, capable of moving a vast array of di- and tripeptides. researchgate.net Once in the bloodstream, dipeptides are cleared and metabolized by various organs. Studies using model dipeptides have shown that the liver, kidneys, muscle, and gut all play a role, with their relative contributions depending on the peptide's specific molecular structure. nih.gov For instance, the liver and kidney are major sites of hydrolysis, breaking down dipeptides into their constituent amino acids. nih.govyoutube.com Some dipeptides may also be taken up by other cells, such as red blood cells, although this appears to be a minor clearance pathway. nih.gov

Signaling Networks: While the role of free amino acids as signaling molecules is well-known, the potential for dipeptides to act as signaling molecules is an exciting and underexplored field. An illustrative parallel can be drawn from plant biology, where Jasmonate-Isoleucine (JA-Ile), a conjugate of a hormone and the amino acid Isoleucine, is a critical signaling molecule that regulates plant defense and development. oup.comnih.gov The binding of JA-Ile to its receptor triggers a signaling cascade, demonstrating how a small amino acid-containing molecule can have profound biological effects. mdpi.commdpi.com

In mammals, there is growing evidence that peptide transporters are involved in signaling. The PHT1 transporter, for example, is expressed in immune cells and is implicated in metabolic and inflammatory signaling by transporting peptides that may originate from gut microbiota. researchgate.net This suggests a direct link between dipeptide transport and the modulation of complex signaling networks. Future interdisciplinary research will be crucial to investigate whether this compound, or other dipeptides, can directly bind to receptors or modulate cellular pathways, thereby functioning as novel signaling molecules in health and disease.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Ala-Ile in laboratory settings?

  • Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. Characterization requires HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation. Reproducibility hinges on documenting solvent systems (e.g., acetonitrile/water gradients for HPLC) and reaction conditions (temperature, pH) .
  • Key Considerations : Ensure purity >95% via triplicate HPLC runs and validate spectral data against reference libraries (e.g., HMDB or PubChem).

Q. How do researchers establish baseline bioactivity profiles for this compound in cellular models?

  • Answer : Use in vitro assays such as cell viability (MTT assay), membrane permeability (Caco-2 models), or enzyme inhibition studies. Normalize results to controls (e.g., untreated cells) and report IC₅₀ values with confidence intervals (e.g., 95% CI) .
  • Data Validation : Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to mitigate assay-specific artifacts.

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?

  • Answer : Contradictions often arise from variability in experimental models (e.g., liver microsomes vs. whole-cell systems). Address this by:

  • Standardizing substrate concentrations (e.g., 10 µM ± 2 µM).
  • Controlling for enzymatic activity (e.g., CYP450 isoform-specific inhibitors).
  • Applying multivariate regression to isolate confounding variables (e.g., pH, temperature) .
    • Case Example : A 2024 study attributed discrepancies in half-life (t½) to differences in microsome preparation protocols .

Q. What factorial design strategies optimize this compound’s yield in peptide synthesis?

  • Answer : Employ a 2³ factorial design to test variables:

  • Factors : Coupling reagent (e.g., HBTU vs. HATU), reaction time (1–4 hrs), solvent (DMF vs. DCM).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Analysis : Use ANOVA to identify significant interactions (p < 0.05) and optimize conditions .
    • Example : A 2023 study achieved 82% yield using HATU, 3 hrs, and DMF, with minimal epimerization .

Q. How can researchers reconcile conflicting results in this compound’s role in gut microbiota modulation?

  • Answer : Divergent findings may stem from microbiome heterogeneity or sequencing biases (16S rRNA vs. metagenomics). Mitigate via:

  • Methodological Harmonization : Standardize fecal sample processing (e.g., Qiagen kits) and sequencing depth (10,000 reads/sample).
  • Multi-Omics Integration : Pair metagenomics with metabolomics (LC-MS) to link microbial shifts to metabolite changes .
    • Case Study : A 2025 meta-analysis highlighted batch effects in DNA extraction as a major confounder .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) for curve fitting. Validate model assumptions (normality, homoscedasticity) via residual plots. Report AIC/BIC values to compare models .
  • Software Tools : GraphPad Prism or R packages (drc, nlme) for reproducible analysis .

Q. How to design a longitudinal study assessing this compound’s pharmacokinetics in animal models?

  • Answer :

  • Sampling Schedule : Collect plasma/tissue samples at t = 0, 15, 30, 60, 120 mins post-administration.
  • Analytical Method : LC-MS/MS with deuterated internal standards (e.g., this compound-d₃) for quantification.
  • Ethics Compliance : Follow ARRIVE 2.0 guidelines for animal welfare reporting .

Data Presentation Guidelines

Q. What are the best practices for reporting this compound’s spectroscopic data in publications?

  • Answer :

  • NMR : Include chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz). Provide spectra in supplementary data .
  • MS : Report m/z values for [M+H]⁺ ions and fragmentation patterns (MS/MS).
    • Example : A 2024 Beilstein Journal paper tabulated ¹³C NMR data for this compound (δ 172.1 for C=O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.